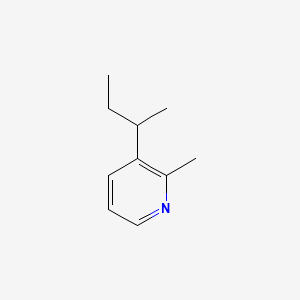

2-Picoline, 3-sec-butyl-

Description

2-Picoline (CAS 109-06-8), also known as 2-methylpyridine, is a heterocyclic organic compound with the molecular formula C₆H₇N. It is a colorless liquid with a pungent odor, boiling at 128–129°C and melting at -70°C . Structurally, it consists of a pyridine ring substituted with a methyl group at the 2-position.

Properties

Molecular Formula |

C10H15N |

|---|---|

Molecular Weight |

149.23 g/mol |

IUPAC Name |

3-butan-2-yl-2-methylpyridine |

InChI |

InChI=1S/C10H15N/c1-4-8(2)10-6-5-7-11-9(10)3/h5-8H,4H2,1-3H3 |

InChI Key |

PBZXAOLPZNLHMK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=C(N=CC=C1)C |

Origin of Product |

United States |

Preparation Methods

Liquid Phase Condensation Using Aldehydes and Ammonia

- Method: A liquid-phase synthesis involves reacting acetaldehyde (or crotonaldehyde) with formaldehyde (or hexamethylenetetramine) and ammonia in aqueous solution at temperatures between 180 and 280 °C.

- Process Details: The reaction is performed in a closed vessel with stirring, with molar ratios carefully controlled (e.g., acetaldehyde to formaldehyde 1:0.5 to 1.2).

- Product Isolation: After reaction completion, the mixture is basified, and organic solvents such as toluene or benzene extract the product, which is purified by fractional distillation.

- Yields: This method produces 3-picoline in good yields with suppressed pyridine formation.

- Applicability: While this method is designed for 3-picoline, it may be adapted for substituted derivatives through appropriate choice of aldehydes.

Bio-based Pyridine and Picoline Synthesis

- Approach: A bio-based method involves distillation and fractionation of aqueous acrolein solutions, followed by gas-phase condensation with acetaldehyde and ammonia over acidic solid catalysts (silica-alumina) at 300–600 °C.

- Catalyst: Acidic solid catalysts with high silica to alumina ratios.

- Reaction Conditions: Space velocity of 500 to 5000 h⁻¹, pressure between 0.5 and 10 bar.

- Outcome: Production of pyridine and substituted picolines, potentially including 3-sec-butyl derivatives depending on feedstock.

- Sustainability: This method offers a renewable feedstock pathway for pyridine derivatives.

Comparative Data Table of Preparation Methods

| Preparation Method | Raw Materials | Catalyst Type | Temperature (°C) | Pressure (kPa/bar) | Key Advantages | Limitations |

|---|---|---|---|---|---|---|

| Alkylation of 2-picoline with sec-butyl halides | 2-Picoline, sec-butyl halides | Lewis acids or unspecified | Moderate (varies) | Atmospheric or mild | Direct, selective alkylation | Requires halide reagents |

| Gas phase catalytic synthesis | Ammonia, formaldehyde, acetaldehyde | Modified ZSM-5 zeolite + metal oxides | 300–550 | 1–2000 kPa | High yield of 3-picoline, low by-products | Mainly for unsubstituted 3-picoline |

| Liquid phase condensation | Acetaldehyde, formaldehyde, ammonia | None or ammonium salts | 180–280 | Autogenous (closed vessel) | Good yields, suppressed pyridine formation | Requires careful control of molar ratios |

| Bio-based gas phase synthesis | Acrolein, acetaldehyde, ammonia | Acidic silica-alumina catalysts | 300–600 | 0.5–10 bar | Renewable feedstocks, scalable | Catalyst sensitivity, feedstock purity |

Research Findings and Analysis

- The alkylation method remains the most straightforward and widely used approach for synthesizing 2-picoline, 3-sec-butyl-, leveraging well-established organic synthesis techniques.

- Catalytic gas-phase methods, especially those employing modified zeolites, offer high selectivity and yields for 3-picoline production but are primarily focused on unsubstituted or simply methyl-substituted derivatives.

- Liquid phase condensation methods provide an alternative route with good control over by-products but require precise stoichiometric control and reaction conditions.

- Emerging bio-based synthesis routes present sustainable alternatives, though their application to sec-butyl substituted picolines specifically remains to be fully demonstrated.

- The choice of method depends on factors such as scale, desired purity, cost of raw materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 3-(sec-Butyl)-2-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to produce reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Halogenated, nitrated, or sulfonated pyridine compounds.

Scientific Research Applications

Chemistry: 3-(sec-Butyl)-2-methylpyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules such as proteins and nucleic acids.

Medicine: The compound’s derivatives may have potential pharmaceutical applications, including as precursors for drug development.

Industry: In the industrial sector, 3-(sec-Butyl)-2-methylpyridine can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(sec-Butyl)-2-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of the sec-butyl and methyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. How can researchers design a synthesis protocol for 3-sec-butyl-2-picoline with high regioselectivity?

- Methodological Answer : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 3-sec-butyl group onto the pyridine ring. Optimize reaction conditions (solvent polarity, temperature, catalyst loading) to favor substitution at the 3-position. Monitor regioselectivity via gas chromatography (GC) or high-performance liquid chromatography (HPLC) . Validate purity (>98.5%) using GC with flame ionization detection (FID), referencing analytical standards for retention time matching .

Q. What analytical techniques are suitable for characterizing the purity and structural integrity of 3-sec-butyl-2-picoline?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks using - and -NMR to confirm the sec-butyl group’s stereochemistry and absence of regioisomers.

- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to verify molecular ion peaks (m/z 149 for [M]) and fragmentation patterns.

- Refractive Index/Density : Compare experimental values (e.g., density 0.943 g/mL at 25°C) with literature data to assess solvent contamination .

Q. How can researchers address discrepancies in reported vapor pressure data for 2-picoline derivatives?

- Methodological Answer : Replicate experiments under controlled humidity and temperature (e.g., 24.4°C for 10 mmHg vapor pressure) . Use static or dynamic methods with calibrated manometers. Analyze statistical variance across studies via ANOVA to identify systematic errors (e.g., impurities, instrument calibration drift) .

Advanced Research Questions

Q. What strategies resolve stereochemical instability in 3-sec-butyl-2-picoline during coordination with transition metals?

- Methodological Answer : Employ X-ray crystallography to determine the ligand’s binding mode in complexes (e.g., η- vs. η-coordination). Use topological analysis (QTAIM) to map electron density distributions at bond critical points (BCPs) and identify stabilizing non-covalent interactions (e.g., C–H···π) . Compare results with DFT calculations (B3LYP/6-311+G(d,p)) to model steric effects .

Q. How can contradictory data on the catalytic activity of 3-sec-butyl-2-picoline in C–H activation reactions be reconciled?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies to distinguish between radical and concerted mechanisms. Use deuterated substrates to probe rate-determining steps. Compare turnover frequencies (TOFs) under inert vs. aerobic conditions to assess oxidative degradation pathways .

Q. What experimental and computational approaches validate the role of 3-sec-butyl-2-picoline in modulating electronic effects in organometallic frameworks?

- Methodological Answer :

- Cyclic Voltammetry : Measure redox potentials of metal complexes to correlate ligand electronic effects with catalytic activity.

- Natural Bond Orbital (NBO) Analysis : Quantify charge transfer from the pyridine nitrogen to metal centers using Gaussian08.

- In Situ IR Spectroscopy : Track ligand displacement kinetics during catalytic cycles .

Methodological Frameworks for Research Design

Q. How can the PICO(T) framework structure a study comparing the ligand efficiency of 3-sec-butyl-2-picoline vs. other picoline derivatives?

- Population (P) : Transition metal complexes (e.g., Pd, Ru).

- Intervention (I) : Ligand substitution with 3-sec-butyl-2-picoline.

- Comparison (C) : Unsubstituted 2-picoline or 4-tert-butyl-2-picoline.

- Outcome (O) : Catalytic efficiency in cross-coupling reactions.

- Time (T) : Reaction completion time (e.g., 1–24 hours).

- Use Boolean operators (AND/OR) in database searches (e.g., PubMed, SciFinder) to filter studies by metal type or reaction class .

Q. What FINER criteria ensure a feasible research question on the environmental stability of 3-sec-butyl-2-picoline?

- Feasible : Access to GC-MS and controlled degradation chambers.

- Interesting : Novelty in identifying decomposition byproducts.

- Novel : Lack of data on hydrolytic stability under acidic conditions.

- Ethical : Compliance with hazardous waste disposal protocols.

- Relevant : Implications for pharmaceutical synthesis scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.